T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate
Overview
Description
"T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate" is a compound involved in various synthetic and chemical processes. Its significance lies in its role as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and organic chemistry fields.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, including protection and deprotection strategies, to introduce the desired functional groups effectively. For instance, enantioselective synthesis methods have been developed for similar compounds, utilizing key steps like iodolactamization to achieve high functionality and specificity (Campbell et al., 2009).
Molecular Structure Analysis
The molecular and crystal structure of compounds with similar functional groups can be established through techniques like X-ray diffraction analysis. These structures provide insights into the arrangement of atoms and the overall geometry of the molecule, which is crucial for understanding its reactivity and properties (Shestopalov et al., 2003).
Chemical Reactions and Properties
Compounds like "T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate" undergo various chemical reactions, including radical-mediated annulations and carbonylations, to form complex structures. These reactions are essential for the synthesis of novel molecules with potential biological activity (Yang et al., 2015).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallographic studies and other analytical techniques are used to elucidate these properties, guiding their application in synthesis and formulation (Krajewski et al., 1990).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and potential for chemical modifications, are critical for the utility of "T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate" in synthetic chemistry. Investigations into novel protective reagents for amino groups, for example, have expanded the toolkit for modifying such compounds (Kim et al., 1985).
Scientific Research Applications
Therapeutic Potential of Butyrate in Type 2 Diabetes
Butyrate, produced by microbial fermentation in the gut, plays a crucial role in energy provision for colonocytes and has been linked with anti-inflammatory effects and potential therapeutic benefits for type 2 diabetes. Strategies to increase butyrate levels in the gut, such as supplementation and dietary fiber increase, have shown promising but not conclusive long-term benefits (T. Arora & V. Tremaroli, 2021).
Butyrate's Role in Gut Health and Animal Production
Research highlights butyrate's significance in promoting gut development, controlling pathogens, reducing inflammation, and improving growth performance in animals. Its application as an alternative to in-feed antibiotics underscores its importance in maintaining gut health and enhancing animal production (A. Bedford & J. Gong, 2017).
Synthetic Phenolic Antioxidants and Environmental Concerns
Studies on synthetic phenolic antioxidants, including butylated compounds, focus on their environmental occurrence, human exposure, and potential toxicity. These antioxidants, widely used in industrial and commercial products, have raised concerns about environmental pollution and health risks due to their persistence and potential toxic effects (Runzeng Liu & S. Mabury, 2020).
Butyrate in Inflammatory Bowel Diseases
Butyrate's impact on the digestive ecosystem's homeostatic regulation highlights its potential in managing inflammatory bowel diseases (IBD). Lower butyrate levels in IBD patients suggest a link between butyrate availability and gut health. Restoring butyrate-producing bacteria could be key to treating IBD (N. Gasaly, M. Hermoso, & M. Gotteland, 2021).
properties
IUPAC Name |
tert-butyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-14(19)13(9-10-18)17-15(20)21-11-12-7-5-4-6-8-12/h4-8,10,13H,9,11H2,1-3H3,(H,17,20)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYZDYXUDRDZHG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC=O)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442243 | |
Record name | AG-H-15125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate | |
CAS RN |
78553-60-3 | |
Record name | AG-H-15125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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